molecular formula C9H8BrFO B12106732 4-Bromo-1-cyclopropoxy-2-fluorobenzene

4-Bromo-1-cyclopropoxy-2-fluorobenzene

Cat. No.: B12106732
M. Wt: 231.06 g/mol
InChI Key: HCUDMVIQCBFNPA-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropoxy-2-fluorobenzene is an organic compound with the molecular formula C9H8BrFO It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and a cyclopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopropoxy-2-fluorobenzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds in organic synthesis. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Techniques such as tubular diazotization reactions can be employed to prepare intermediates, which are then subjected to further reactions to obtain the final product . These methods offer advantages such as improved safety, reduced reaction times, and energy savings, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine will yield a dibrominated product, while nucleophilic substitution with an amine will result in the formation of an aminated benzene derivative .

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate is then deprotonated to yield the substituted product . In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

4-bromo-1-cyclopropyloxy-2-fluorobenzene

InChI

InChI=1S/C9H8BrFO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

HCUDMVIQCBFNPA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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